N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a complex organic compound that features a cyano group, a tetrahydronaphthalene moiety, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with oxirane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)propionamide
Uniqueness
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for covalent modification of biological targets. This distinguishes it from other similar compounds that lack the oxirane moiety and therefore have different chemical and biological properties.
Properties
IUPAC Name |
N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-7-9-4-5-11-10(6-9)2-1-3-12(11)16-14(17)13-8-18-13/h4-6,12-13H,1-3,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPOFPBCHLDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.